2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a phenyl ring substituted with benzyloxy groups, and a propanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the protection of phenolic groups followed by amination and amidation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzoic acid derivatives, while reduction can produce primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials for nanotechnology.
Wirkmechanismus
The mechanism of action of 2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the benzyloxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-[3,4-dimethoxyphenyl]propanamide: Similar structure but with methoxy groups instead of benzyloxy groups.
2-Amino-3-[3,4-dihydroxyphenyl]propanamide: Contains hydroxyl groups instead of benzyloxy groups.
Uniqueness
2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide is unique due to the presence of benzyloxy groups, which provide distinct chemical properties and reactivity. These groups can enhance the compound’s stability and solubility, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C23H24N2O3 |
---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-amino-3-[3,4-bis(phenylmethoxy)phenyl]propanamide |
InChI |
InChI=1S/C23H24N2O3/c24-20(23(25)26)13-19-11-12-21(27-15-17-7-3-1-4-8-17)22(14-19)28-16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,24H2,(H2,25,26) |
InChI-Schlüssel |
WJCWFNVHTTXYSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)N)N)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.